Mitonafide

Übersicht

Beschreibung

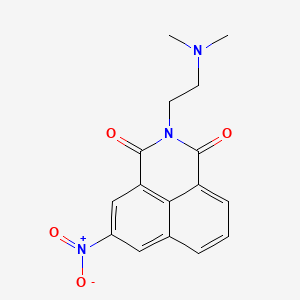

Mitonafid ist ein nitrohaltiges Antitumormittel, das zu den Naphthalimid-Derivaten gehört. Es wurde erstmals in den 1970er Jahren in Spanien von Braña et al. synthetisiert . Mitonafid wirkt durch Interkalation in die doppelsträngige DNA und ist somit ein potenter DNA-Inhibitor . Trotz seiner vielversprechenden Antitumoraktivität zeigten klinische Studien eine schwere Toxizität des zentralen Nervensystems, die seine therapeutische Verwendung einschränkte .

Vorbereitungsmethoden

Mitonafid kann durch das folgende Verfahren synthetisiert werden :

Kombination von 3-Nitro-1,8-Naphthalinsäureanhydrid und N,N-Dimethylethylendiamin: in einem organischen Lösungsmittel, um eine Lösung zu bilden.

Rückfluss der Lösung: um die Reaktion zu ermöglichen.

Industrielle Produktionsverfahren verwenden häufig ähnliche Syntheserouten, jedoch in größerem Maßstab, um die Reinheit und Ausbeute der Verbindung zu optimieren.

Chemische Reaktionsanalyse

Mitonafid unterliegt verschiedenen Arten chemischer Reaktionen:

Interkalation: Es bindet durch Interkalation an doppelsträngige DNA und hemmt die DNA- und RNA-Synthese.

Oxidation: Mitonafid stimuliert den Sauerstoffverbrauch unter aeroben Bedingungen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind NADPH für die Reduktion und aerobe Bedingungen für die Oxidation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 5-Aminomitonafid und interkalierte DNA-Komplexe.

Analyse Chemischer Reaktionen

Mitonafide undergoes several types of chemical reactions:

Intercalation: It binds to double-stranded DNA through intercalation, inhibiting DNA and RNA synthesis.

Oxidation: This compound stimulates oxygen consumption under aerobic conditions.

Common reagents and conditions used in these reactions include NADPH for reduction and aerobic conditions for oxidation. The major products formed from these reactions are 5-aminothis compound and intercalated DNA complexes.

Wissenschaftliche Forschungsanwendungen

Mitonafid wurde ausgiebig auf seine Antitumoreigenschaften untersucht. Seine Anwendungen umfassen :

Studien zur DNA-Interkalation: Seine Fähigkeit, in DNA zu interkalieren, macht es zu einem wertvollen Werkzeug für die Untersuchung von DNA-Wechselwirkungen und der Hemmung der Topoisomerase II.

Liposomale Verkapselung: Forschungen haben die Verkapselung von Mitonafid in Liposomen untersucht, um seine Neurotoxizität zu überwinden und seine therapeutische Wirksamkeit zu verbessern.

Wirkmechanismus

Mitonafid übt seine Wirkungen hauptsächlich durch DNA-Interkalation aus, die die DNA- und RNA-Synthese hemmt . Es bindet an doppelsträngige DNA, stabilisiert einen reversiblen Enzym-DNA-Komplex und induziert DNA-Strangbrüche . Dieser Mechanismus beinhaltet die Hemmung der Topoisomerase II, einem Enzym, das für die DNA-Replikation und Zellteilung unerlässlich ist .

Wirkmechanismus

Mitonafide exerts its effects primarily through DNA intercalation, which inhibits DNA and RNA synthesis . It binds to double-stranded DNA, stabilizing a reversible enzyme-DNA complex, and induces DNA strand breaks . This mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division .

Vergleich Mit ähnlichen Verbindungen

Mitonafid gehört zu den Naphthalimid-Derivaten, zu denen Verbindungen wie Amonafid und Pinafid gehören . Im Vergleich zu diesen Verbindungen hat Mitonafid eine höhere Potenz bei der DNA-Interkalation und der Hemmung der Topoisomerase II gezeigt . seine schwere Toxizität des zentralen Nervensystems unterscheidet es von anderen Naphthalimiden und begrenzt seine klinische Anwendung .

Ähnliche Verbindungen umfassen :

Amonafid: Ein weiteres Naphthalimid-Derivat mit Antitumoraktivität, jedoch mit geringerer Toxizität des zentralen Nervensystems.

Pinafid: Ein Naphthalimid-Analogon mit ähnlichen DNA-Interkalationseigenschaften.

NNITC-2 und NITC-6: Neuartige Naphthalimid-Analoga, die so konzipiert sind, dass sie die Toxizität reduzieren, während sie gleichzeitig die Antitumoraktivität beibehalten.

Die einzigartige Kombination aus starker Antitumoraktivität und schwerer Toxizität von Mitonafid unterstreicht die Notwendigkeit weiterer Forschung, um sein therapeutisches Potenzial zu optimieren und gleichzeitig unerwünschte Wirkungen zu minimieren.

Biologische Aktivität

Mitonafide is a synthetic compound belonging to the class of 3-nitronaphthalimides, known for its intercalative properties and potential antitumor activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, associated toxicities, and innovative formulations aimed at enhancing its therapeutic profile.

This compound functions primarily as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting topoisomerase IIα, this compound prevents the unwinding of DNA, leading to increased DNA damage and subsequent apoptosis in cancer cells . This mechanism is particularly relevant in the context of various malignancies, including melanoma and lung cancer.

Colorectal Cancer

Non-Small Cell Lung Cancer (NSCLC)

In another Phase II trial involving patients with untreated NSCLC, this compound was administered similarly via continuous infusion. While the treatment was deemed safe without neurological side effects, it failed to demonstrate significant antitumor activity, with only one patient achieving a partial response out of 49 evaluable patients .

Melanoma

Recent studies have explored the potential of this compound derivatives in treating melanoma. A new compound designed by combining isoselenocyanate moieties with napthalamide fragments (related to this compound) showed promise in preclinical models by inhibiting tumor growth significantly. This approach aimed to reduce systemic toxicity while enhancing efficacy against both BRAF mutant and wild-type melanoma cells .

Toxicity Profile

This compound's clinical development has been hampered by its toxicity profile. The most notable adverse effects include:

- Myelosuppression : Severe reductions in white blood cell counts were common across trials.

- Cognitive Impairments : In early studies with short intravenous infusions, patients experienced irreversible central nervous system toxicity, including memory loss and confusion .

- General Toxicity : High rates of infections due to neutropenia necessitated treatment discontinuation in several cases .

Innovative Formulations

To address the toxicity issues associated with this compound, researchers have investigated novel delivery systems:

Liposomal Encapsulation

Recent studies have focused on encapsulating this compound within liposomal formulations. This strategy aims to enhance drug stability and reduce neurotoxicity by providing targeted delivery to tumor sites while minimizing systemic exposure. Research indicated that liposomal formulations could improve encapsulation efficiency and therapeutic efficacy compared to free drug administration .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Administration Method | Efficacy | Toxicity Profile |

|---|---|---|---|---|

| Phase II Study | Colorectal Cancer | Continuous infusion | No objective responses | Severe myelosuppression |

| Phase II Study | Non-Small Cell Lung | Continuous infusion | Limited partial response | Myelosuppression |

| Preclinical Study | Melanoma | N/A | Significant tumor inhibition | N/A |

| Liposomal Formulation Research | Various | Liposomal encapsulation | Enhanced stability | Reduced neurotoxicity |

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLKDRPHSFIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203321 | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-17-8 | |

| Record name | Mitonafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitonafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.